

3-Anilino-3-oxopropanoic acid structural analysis and conformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Anilino-3-oxopropanoic acid

Cat. No.: B099428

[Get Quote](#)

In-Depth Technical Guide: 3-Anilino-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Anilino-3-oxopropanoic acid, also known as N-phenylmalonamic acid, is a fascinating molecule at the intersection of synthetic chemistry and potential biological activity. As a derivative of malonic acid, it possesses a flexible backbone and functional groups that allow for a variety of intermolecular interactions. This guide provides a comprehensive analysis of its structural characteristics, conformational possibilities, and key experimental data. While direct crystallographic data for this specific molecule is not readily available in public databases, this paper compiles information from analogous structures and computational predictions to offer a detailed overview for researchers in medicinal chemistry and materials science.

Structural Analysis

The fundamental structure of **3-anilino-3-oxopropanoic acid** consists of a central propanoic acid chain with an aniline group attached to the C3 carbon via an amide linkage. This arrangement gives rise to several key structural features:

- Amide Bond: The amide linkage ($-\text{CO}-\text{NH}-$) is planar due to resonance, which restricts rotation around the C-N bond. This planarity is a critical factor in determining the overall

conformation of the molecule.

- **Carboxylic Acid Group:** The terminal carboxylic acid group (–COOH) is a key site for hydrogen bonding, both as a donor (O-H) and an acceptor (C=O).
- **Aromatic Ring:** The phenyl group introduces a rigid, planar hydrophobic region into the molecule.
- **Methylene Bridge:** The flexible –CH₂– group between the amide and carboxylic acid functionalities allows for considerable conformational freedom.

Based on analyses of similar structures, the key bond lengths and angles can be estimated.

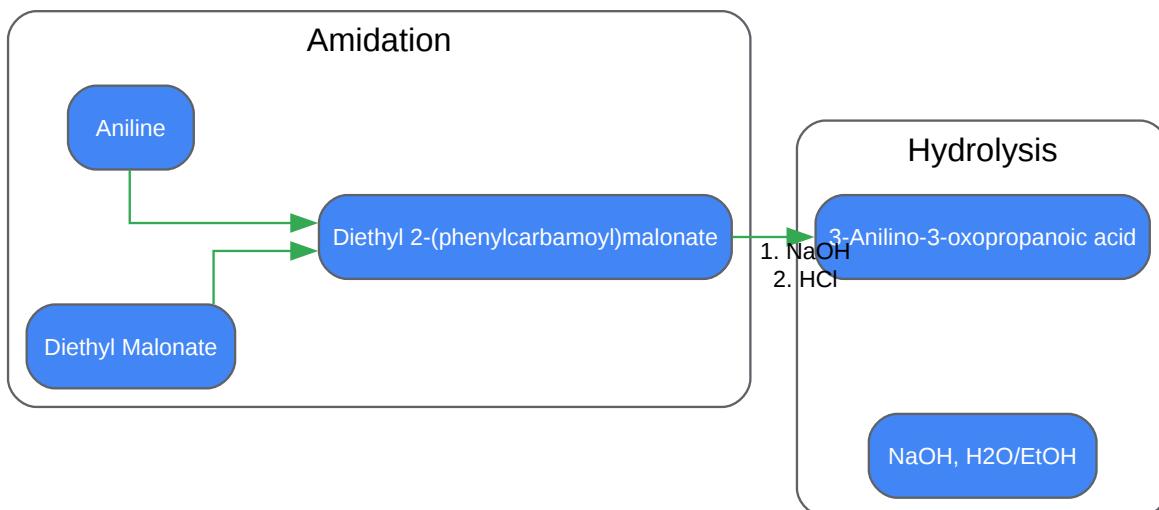
Table 1: Predicted Structural Parameters

Parameter	Predicted Value	Basis for Prediction
C-N (Amide) Bond Length	~1.33 Å	Typical peptide bond length
C=O (Amide) Bond Length	~1.24 Å	Standard double bond character
C-C (Backbone) Bond Length	~1.52 Å	Standard sp ³ -sp ³ carbon bond
N-H Bond Length	~1.01 Å	Standard N-H bond length
O-H (Carboxyl) Bond Length	~0.97 Å	Standard O-H bond in carboxylic acids
C-N-C Bond Angle	~120°	Planarity of the amide group
O=C-N Bond Angle	~122°	Planarity of the amide group
C-C-C Bond Angle	~109.5°	Tetrahedral geometry of the sp ³ carbon

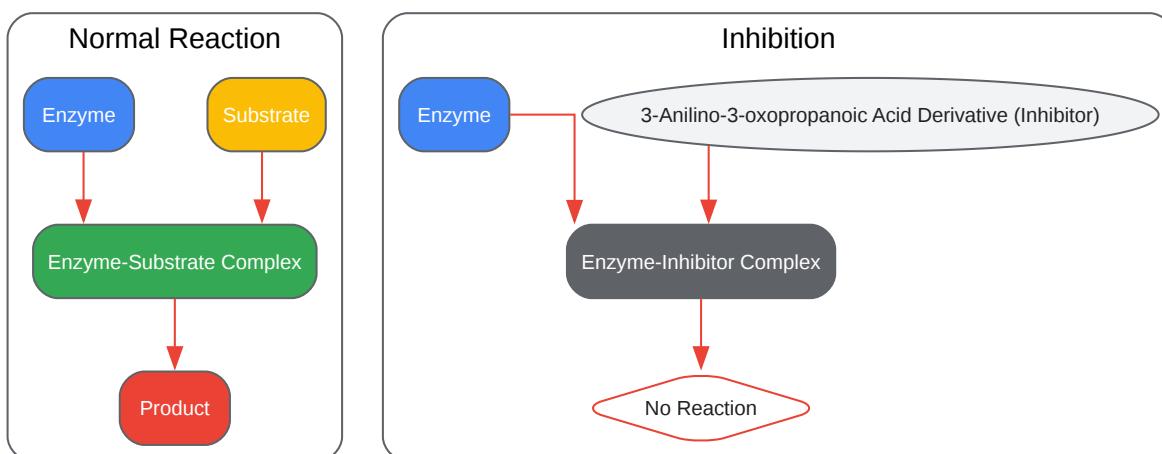
Conformational Analysis

The overall shape of **3-anilino-3-oxopropanoic acid** is primarily determined by the torsion angles around the single bonds in its backbone. The most significant of these are the rotations around the C2-C3 bond and the C-N bond of the amide.

Due to the planarity of the amide group, two main conformations are possible: cis and trans, referring to the relative orientation of the phenyl group and the propanoic acid backbone. The trans conformation is generally more stable due to reduced steric hindrance.


Further conformational flexibility arises from the rotation around the C2-C3 bond. This can lead to various staggered and eclipsed conformations, with the staggered conformations being energetically favored. Intramolecular hydrogen bonding between the amide N-H and the carboxylic acid carbonyl oxygen can also play a role in stabilizing certain conformations.

A logical workflow for conformational analysis is depicted below:


Conformational Analysis Workflow

Synthetic Pathway

Generalized Enzyme Inhibition Pathway

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [3-Anilino-3-oxopropanoic acid structural analysis and conformation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099428#3-anilino-3-oxopropanoic-acid-structural-analysis-and-conformation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com